Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate , follows IUPAC conventions for pyrazolone derivatives. The parent structure is a 2,3-dihydro-1H-pyrazol-3-one ring substituted at position 2 with a 2,4-difluorophenyl group and at position 4 with an acetyloxyethyl chain. The ester functional group (-OCOO-) is appended via a methylene bridge to the pyrazolone core.
The molecular formula, C₁₄H₁₄F₂N₂O₃ , corresponds to a molar mass of 308.27 g/mol , consistent with its structural complexity. Notably, the absence of a 5-methyl substituent distinguishes it from related analogs like ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis, HRMS)
¹H NMR
The proton NMR spectrum is expected to exhibit:
- A triplet at δ 1.2–1.4 ppm (3H, -CH₂CH₃) and a quartet at δ 4.1–4.3 ppm (2H, -OCH₂CH₃) for the ethyl ester group.
- Aromatic protons from the 2,4-difluorophenyl ring as a doublet of doublets near δ 7.0–7.8 ppm due to coupling with fluorine and adjacent protons.
- Pyrazolone ring protons: the -NH proton at δ 10.5–11.0 ppm (broad singlet) and the methylene group (-CH₂COO-) as a singlet at δ 3.5–3.7 ppm .
¹³C NMR
Key signals include:
- Ester carbonyl at δ 170–172 ppm (C=O).
- Pyrazolone carbonyl at δ 165–168 ppm (C=O).
- Aromatic carbons adjacent to fluorine atoms at δ 110–125 ppm (C-F coupling).
FT-IR
Prominent absorption bands:
- C=O stretches : ~1700 cm⁻¹ (ester and pyrazolone carbonyls).
- C-F vibrations : 1100–1200 cm⁻¹.
- C-O ester stretch : ~1250 cm⁻¹.
UV-Vis
The conjugated pyrazolone-aryl system likely absorbs in the 250–300 nm range (π→π* transitions), with minor bathochromic shifts due to fluorine’s electron-withdrawing effects.
HRMS
The high-resolution mass spectrum should show a molecular ion peak at m/z 308.0924 ([M+H]⁺), with fragments corresponding to loss of the ethyl group (-46.0419 Da) and decarboxylation (-44.0104 Da).
X-ray Crystallography and Conformational Analysis
No experimental crystallographic data exists for this compound. However, analogous structures suggest a planar pyrazolone ring with a dihedral angle of 15–25° relative to the 2,4-difluorophenyl group. The ester side chain likely adopts a staggered conformation to minimize steric hindrance.
Properties
Molecular Formula |
C13H12F2N2O3 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-20-12(18)5-8-7-16-17(13(8)19)11-4-3-9(14)6-10(11)15/h3-4,6-7,16H,2,5H2,1H3 |
InChI Key |
YCYOXHQFESZKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis and Preparation
The synthesis of Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves several steps, including the use of difluorobenzene derivatives and hydrazines as starting materials. Catalysts are often employed to facilitate these reactions. The selection of the solvent, temperature, and reaction time are critical for optimizing yield and purity.
Reaction Details
This compound can participate in various chemical reactions, influenced by factors such as solvent choice (e.g., ethanol or methanol), temperature control, and the presence of catalysts. These conditions significantly affect reaction pathways and yields.
Synthesis of Chromone-Related Pyrazole Compounds
Prakash and coworkers reported the synthesis of new 2-(3-aryl-1-phenyl-1... 21 by 1,3-dipolar cycloaddition reaction of 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones 20 with diazomethane in a 1:1 mixture of anhydrous dichloromethane and diethyl ether at ca. 0 °C for 48 h. 3-(3-Aroyl-2-pyrazolin-4-yl)chromones 21 were obtained as the sole isolable product in 61–89% yield. The reaction was completely regioselective affording 1-pyrazolines which rearrange into 2-pyrazolines, where the methylene moiety of the diazomethane is attached to the β-carbon atom of the α,β-enone. Some of these 2-pyrazolines were further N-acylated with a mixture of anhydrous pyridine and acetic anhydride or propionic anhydride at 80 °C for 3 h. The expected N-acylated derivatives 22 ... 41 into 3-(3-aryl-1 H-pyrazol-5-yl)-7-hydroxychromones 42 in 45–67% yield by reaction with hydrazine hydrate in aprotic solvent like dimethylformamide (DMF) (Scheme 11). Further O-glycosylation of 42 (via its potassium salt 43 ) was carried out under anhydrous conditions using 2,3,4,6-tetra- O-acetyl-α-d-glucopyranosyl bromide as glycosyl donor in the presence of dodecyltrimethylammonium bromide (DTMAB) as a phase transfer catalyst. The reaction was carried out using anhydrous K2CO3 in a 3:2 mixture of DMF and acetone affording the 3-(3-aryl-1 H-pyrazol-5-yl)-7-(2,3,4,6-tetra- O-acetyl-β-d-glucopyranosyloxy)chromones 44 .
Key Characteristics
| Description | Detail |
|---|---|
| Product Name | This compound |
| Molecular Formula | C13H12F2N2O3 |
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H12F2N2O3/c1-2-20-12(18)5-8-7-16-17(13(8)19)11-4-3-9(14)6-10(11)15/h3-4,6-7,16H,2,5H2,1H3 |
| Standard InChIKey | YCYOXHQFESZKPP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F |
| PubChem Compound | 125454341 |
| Last Modified | Aug 10 2024 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group (-COOEt) is a primary site for nucleophilic substitution. Common reactions involve:
Reaction with Amines
-
Conditions : Ethanol, reflux (80°C, 4–6 hrs)
-
Reagents : Primary/secondary amines (e.g., methylamine, aniline)
-
Products : Amide derivatives (e.g., 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetamide)
-
Yield : 60–75% (depending on amine nucleophilicity)
Hydrolysis
-
Acidic Hydrolysis :
-
Conditions : HCl (6M), reflux (12 hrs)
-
Product : Carboxylic acid derivative (2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid)
-
Yield : ~85%
-
-
Basic Hydrolysis :
-
Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 8 hrs
-
Product : Sodium salt of the carboxylic acid
-
Yield : 90–95%
-
Oxidation and Reduction Reactions
The keto group (C=O) and aromatic fluorine substituents influence redox behavior:
Reduction of the Keto Group
-
Reagents : Sodium borohydride (NaBH₄) in methanol (0°C, 2 hrs)
-
Product : Secondary alcohol (2-[2-(2,4-difluorophenyl)-3-hydroxy-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate)
-
Yield : 55–65%
Oxidative Aromatic Fluorine Replacement
-
Reagents : H₂O₂/FeSO₄ (Fenton-like conditions)
-
Product : Hydroxylated pyrazole derivatives (e.g., 2-[2-(2-hydroxy-4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate)
-
Yield : 40–50% (limited due to competing side reactions)
Cyclization and Cycloaddition Reactions
The pyrazole ring participates in annulation and dipolar cycloadditions:
Formation of Bicyclic Systems
-
Conditions : CuI catalysis, DMF, 120°C, 24 hrs
-
Reagents : Propargyl bromide
-
Product : Pyrazolo[1,5-a]pyrimidine derivatives
1,3-Dipolar Cycloaddition
-
Reagents : Ethyl diazoacetate, Zn(OTf)₂ catalyst
-
Conditions : Ethanol, 60°C, 12 hrs
-
Product : Pyrazolo[3,4-d]isoxazole hybrids
Electrophilic Aromatic Substitution
The difluorophenyl ring undergoes selective substitution:
Nitration
-
Conditions : HNO₃/H₂SO₄ (1:3), 0°C, 4 hrs
-
Product : 2-(2,4-difluoro-5-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl acetate
-
Yield : 50–60% (meta-directing fluorine effect)
Halogenation
-
Reagents : N-Bromosuccinimide (NBS), CCl₄, light
-
Product : Brominated derivatives at the para position relative to fluorine
-
Yield : 45–55%
Tautomerism and pH-Dependent Reactivity
The pyrazole ring exhibits keto-enol tautomerism, influencing reactivity:
-
Keto Form Dominance : >90% in nonpolar solvents (e.g., hexane)
-
Enol Form Activation : In basic conditions (pH >10), the enolate form reacts with electrophiles (e.g., alkyl halides) to form C-alkylated products (yield: 60–70%).
Scientific Research Applications
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound’s closest analogs differ in substituent positions, functional groups, and molecular weight. Key examples include:
Key Observations:
Fluorine Substitution Position: The 2,4-difluorophenyl group (target compound) vs. Fluorine atoms enhance metabolic stability and hydrophobic interactions in drug-receptor complexes .
Ester vs. Carboxylic Acid :
- Ethyl esters (target compound, CAS 2059945-32-1 analog) increase membrane permeability compared to carboxylic acids, suggesting prodrug utility .
- Carboxylic acid derivatives (e.g., CAS 2060026-01-7) may exhibit direct pharmacological activity but reduced bioavailability .
Crystallographic Behavior :
- Hydrogen-bonding patterns, such as S(6) motifs observed in hydrazone intermediates (e.g., ), stabilize molecular conformations and influence solubility.
Biological Activity
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 282.24 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Synthesis
This compound can be synthesized through various methods involving the reaction of difluorophenyl derivatives with pyrazole intermediates. The synthesis typically involves multiple steps to achieve the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Breast Cancer : In vitro studies demonstrated significant antiproliferative effects against MDA-MB-231 breast cancer cells.
- Liver Cancer : The compound also exhibited activity against HepG2 liver cancer cells, indicating its potential as a therapeutic agent in hepatocellular carcinoma .
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific enzymes critical for cancer cell survival and proliferation. For instance, compounds with similar structures have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair . By targeting DHFR or other kinases involved in cell signaling pathways, these compounds can induce apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. The findings indicated that many derivatives, including those similar to this compound, displayed significant cytotoxicity against multiple cancer cell lines .
- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites of kinases and DHFR, supporting its role as a potential therapeutic agent .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how can reaction yields be improved?
The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, analogous compounds like ethyl 2-(6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetate were synthesized via condensation of ethyl oxalyl monochloride with pyrrolizine precursors under reflux conditions . To improve yields, consider:
- Stepwise purification : Use column chromatography with gradients of ethyl acetate and petroleum ether to isolate intermediates .
- Catalytic optimization : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times accordingly .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be applied to characterize the compound’s structure and confirm regioselectivity?
- X-ray crystallography : Resolve the crystal structure to confirm the pyrazole ring geometry and substituent positions. For example, Acta Crystallographica Section E reports bond angles and torsion angles for similar compounds, such as 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate, which validated its stereochemistry .
- NMR analysis : Use ¹H/¹³C NMR to identify coupling patterns (e.g., J-values for fluorine substituents) and verify the absence of tautomeric forms .
- IR spectroscopy : Confirm carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and pyrazole ring vibrations .
Q. What are the recommended crystallization conditions to obtain high-quality single crystals for structural analysis?
- Solvent selection : Use mixed solvents (e.g., EtOAc/hexane or DCM/ether) to slow crystallization. For instance, slow evaporation of dichloromethane solutions yielded well-defined crystals for crystallographic studies .
- Temperature control : Gradual cooling from reflux to room temperature minimizes defects .
- Seeding : Introduce microcrystals of analogous compounds to induce nucleation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives with enhanced stability or reactivity?
The ICReDD initiative combines quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:
- Transition state analysis : Calculate energy barriers for key steps like cyclization or fluorophenyl group orientation .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to optimize polarity for intermediates .
- Machine learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., temperature, catalyst) .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results across studies?
- Statistical DOE : Apply factorial design (e.g., 2^k designs) to isolate variables (e.g., solvent, temperature) causing discrepancies. For instance, Polish Journal of Chemical Technology highlights the use of Taguchi methods to identify critical factors in heterocyclic syntheses .
- Cross-validation : Compare NMR/X-ray data with computational predictions (e.g., ChemShiftDB for NMR assignments) .
- Reproducibility protocols : Standardize purification steps (e.g., recrystallization vs. column chromatography) to minimize batch variations .
Q. What methodologies are effective for studying the compound’s potential biological interactions (e.g., enzyme inhibition) while avoiding cytotoxicity?
- In silico docking : Use AutoDock or Schrödinger Suite to screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- SAR studies : Synthesize analogs with modified ester groups or fluorophenyl substituents and test in vitro. For example, ethyl [5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[3,4-d]pyrimidin-6-yl]acetate was evaluated for kinase inhibition .
- Toxicity assays : Prioritize compounds with low LogP values (<3) to reduce membrane permeability and potential cytotoxicity .
Q. How can membrane separation technologies (e.g., nanofiltration) improve the scalability of purification processes?
- Membrane selection : Use polyamide or ceramic membranes with MWCO < 500 Da to separate unreacted precursors from the target compound .
- Process integration : Combine membrane filtration with solvent-resistant stirred-cell systems to reduce solvent waste .
- Optimization parameters : Adjust transmembrane pressure (TMP) and flow rates based on viscosity profiles of reaction mixtures .
Methodological Notes
- Data interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
- Safety protocols : Follow P201-P210 guidelines for handling fluorinated compounds, including fume hood use and flame avoidance .
- Collaborative frameworks : Leverage platforms like the Contested Territories Network for interdisciplinary feedback on experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
